molecular formula C12H12N2O4 B14573199 Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 61644-53-9

Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B14573199
CAS No.: 61644-53-9
M. Wt: 248.23 g/mol
InChI Key: KUFPOURKWVQNSF-UHFFFAOYSA-N
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Description

Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their condensation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activity and is used in the development of bioactive molecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Ethyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of both an amino group and a methoxy group on the quinoline ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

61644-53-9

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 5-amino-8-methoxy-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-3-6(13)10-8(15)5-7(12(16)18-2)14-11(9)10/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

KUFPOURKWVQNSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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